C9H9ClF3N5
Description
C₉H₉ClF₃N₅ is a heterocyclic compound featuring a chlorinated trifluoromethyl group and multiple nitrogen atoms. The presence of chlorine (Cl) and trifluoromethyl (CF₃) groups typically enhances metabolic stability and lipophilicity, which are critical for bioavailability . The nitrogen-rich scaffold (N₅) may contribute to hydrogen bonding and target binding affinity, similar to pyrrolo-triazine and indazole derivatives described in the literature .
Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]-1-(diaminomethylidene)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N5/c10-6-2-1-4(3-5(6)9(11,12)13)17-8(16)18-7(14)15/h1-3H,(H6,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHKIBXPVFPWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)N=C(N)N)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to cyclization under acidic conditions to yield the tetrazole ring. The final step involves the reduction of the azide group to an amine, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, ({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluoromethyl group and tetrazole ring make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicine, ({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry
In industrial applications, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of ({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and tetrazole ring allow it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with C₉H₉ClF₃N₅ and are analyzed based on physicochemical properties, bioactivity, and synthesis:
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (C₉H₁₀ClN₃)
- Structural Similarity : Contains a chlorinated pyrrolo-triazine core but lacks the trifluoromethyl group and additional nitrogen atoms.
Physicochemical Properties :
Property Value Molecular Weight 188.01 g/mol Log S (ESOL) -2.98 Solubility 0.196 mg/mL TPSA 28.68 Ų Bioavailability Score 0.55 Key Differences : Lower molecular weight and fewer nitrogen atoms reduce hydrogen-bonding capacity compared to C₉H₉ClF₃N₅. The absence of CF₃ may decrease metabolic stability .
7-(Trifluoromethyl)-1H-indazole (C₈H₅F₃N₂)
- Structural Similarity : Shares the trifluoromethyl group and nitrogen-rich heterocycle but lacks chlorine and has fewer nitrogens.
- The absence of chlorine reduces electrophilic reactivity, which may impact target engagement .
5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (C₆H₃Cl₂N₃)
- Structural Similarity : Contains chlorinated nitrogen heterocycles but lacks the CF₃ group and has fewer nitrogens.
- Physicochemical Properties: Property Value Molecular Weight 188.01 g/mol Log P (XLOGP3) 2.44 PAINS Alerts 0 Leadlikeness 1.0 Key Differences: The dichloro substitution enhances lipophilicity but may increase toxicity risks.
Research Implications
The structural complexity of C₉H₉ClF₃N₅ positions it as a candidate for further exploration in drug discovery, particularly for targets requiring halogen-bond interactions (e.g., kinase inhibitors). Comparative data suggest that its trifluoromethyl group could enhance metabolic stability over dichloro analogs, while additional nitrogens may improve binding specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
